N-allyl-4,6-dichloropyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-N-prop-2-enylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3/c1-2-3-10-7-11-5(8)4-6(9)12-7/h2,4H,1,3H2,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNAZZBCBNOIFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=CC(=N1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of N Allyl 4,6 Dichloropyrimidin 2 Amine
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Dichloropyrimidine Core
The 4,6-dichloro-substituted pyrimidine (B1678525) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The presence of two ring nitrogens significantly lowers the electron density of the aromatic system, facilitating the attack of nucleophiles. The reactivity of the chloro-substituents is generally higher at the C4 and C6 positions compared to the C2 position. acs.org
Regioselectivity in SNAr Amination and Alkoxylation of N-allyl-4,6-dichloropyrimidin-2-amine
In symmetrically substituted 4,6-dichloropyrimidines, such as this compound, the two chlorine atoms are chemically equivalent. However, the introduction of a nucleophile can proceed in a stepwise manner, first yielding a monosubstituted product, which can then undergo a second substitution.
In SNAr amination reactions, the first substitution occurs readily with various amines, including aliphatic, cyclic, and aromatic amines. researchgate.net The reaction of 2-amino-4,6-dichloropyrimidine (B145751) derivatives with amines often proceeds under mild conditions, sometimes using a base like triethylamine (B128534) in a suitable solvent such as ethanol. researchgate.net The resulting N-allyl-4-chloro-6-aminopyrimidin-2-amine can then be subjected to a second, different nucleophile if desired.
Alkoxylation reactions also proceed via the SNAr mechanism. The use of an alcohol as a solvent, particularly in the presence of a base like sodium hydroxide, can lead to the formation of alkoxide ions, which are potent nucleophiles. mdpi.com This can sometimes lead to competition between amination and solvolysis (reaction with the solvent), where both amine and alkoxide nucleophiles compete for substitution at the pyrimidine core. mdpi.com
The regioselectivity in dichloropyrimidine systems can be complex. While the C4 and C6 positions are generally more reactive than C2, the presence of substituents can alter this preference. acs.org For instance, in 2,4-dichloropyrimidines, substitution typically favors the C4 position. However, an electron-donating group at an adjacent position can shift selectivity toward the C2 position. wuxiapptec.com Although this compound is symmetrical, these principles become important when considering the reactivity of its monosubstituted derivatives.
Influence of Nucleophile Structure on SNAr Reaction Pathways
The structure of the incoming nucleophile plays a significant role in the outcome of SNAr reactions on the dichloropyrimidine core. The reaction pathway can be influenced by factors such as the nucleophile's hardness or softness, its steric bulk, and its basicity.
A study on the related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) highlighted the competition between soft nucleophiles (like amines) and hard nucleophiles (like alkoxides). mdpi.com The presence of both types of nucleophiles can lead to a mixture of aminated and alkoxylated products, with the product distribution depending on the relative concentrations and reactivities. mdpi.com
Furthermore, the nature of the amine itself is critical. While primary and secondary aliphatic amines are common nucleophiles, more complex amines can also be used. researchgate.net In some cases, the use of tertiary amines as nucleophiles in reactions with 2,4-dichloropyrimidines has been shown to result in excellent selectivity for the C2 position, followed by an in-situ N-dealkylation to yield a product formally derived from a secondary amine. nih.govacs.org This demonstrates how nucleophile choice can dramatically alter regiochemical outcomes.
The following table summarizes the outcomes of SNAr reactions on related dichloropyrimidine systems, illustrating the influence of the nucleophile.
| Nucleophile | Substrate | Position of Substitution | Product Type | Reference |
| Secondary Aliphatic Amines | 2-Amino-4,6-dichloropyrimidine derivatives | C4/C6 | Mono-aminated pyrimidine | researchgate.net |
| Alkoxides (from alcohol solvent) | 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | C4/C6 | Alkoxylated pyrimidine (solvolysis) | mdpi.com |
| Tertiary Amines | 5-Substituted-2,4-dichloropyrimidines | C2 | C2-aminated pyrimidine | nih.govacs.org |
| Primary Aromatic Amines | 6-Aryl-2,4-dichloropyrimidine | C4 | C4-anilino-pyrimidine | acs.org |
Palladium-Catalyzed Amination and Related Coupling Reactions
Beyond classical SNAr, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful method for forming C-N bonds on the pyrimidine core. wikipedia.orgnih.govlibretexts.org This reaction is highly versatile, allowing for the coupling of a wide range of amines with aryl halides under relatively mild conditions. wikipedia.orgorganic-chemistry.org
For dichloropyrimidine substrates, palladium-catalyzed amination can offer high regioselectivity that may be difficult to achieve through SNAr. acs.org The choice of palladium catalyst and ligand is crucial for success. Catalyst systems often consist of a palladium source, such as Pd(OAc)₂ or dichlorobis(triphenylphosphine)palladium(II), and a specialized phosphine (B1218219) ligand, like Xantphos or BINAP. wikipedia.orgnih.gov The reaction is performed in the presence of a base, such as sodium tert-butoxide. nih.gov
These methods have been successfully applied to synthesize N-arylpyrimidin-2-amine derivatives, demonstrating their utility for creating complex molecules. nih.gov The general applicability of Buchwald-Hartwig amination allows for the coupling of even challenging substrates, such as primary amines or ammonia (B1221849) equivalents, with aryl chlorides. wikipedia.org
Reactions Involving the Allyl Moiety of this compound
The allyl group attached to the pyrimidine ring offers a secondary site of reactivity, enabling a range of transformations that are distinct from the chemistry of the pyrimidine core. These reactions are pivotal for building fused heterocyclic systems and introducing further molecular complexity.
Intramolecular Cyclization Reactions and Annulation Strategies
The allyl group is an excellent participant in intramolecular cyclization reactions, which are powerful strategies for constructing new rings. arkat-usa.org One of the most prominent methods is the intramolecular Heck reaction, a palladium-catalyzed process that couples an aryl or vinyl halide with an alkene within the same molecule. organicreactions.orgwikipedia.org
In the context of this compound, after a nucleophilic substitution at the C4 position, the remaining C6-chloro substituent can be coupled with the tethered allyl group. This intramolecular Heck reaction would proceed via oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by migratory insertion of the allyl alkene and subsequent β-hydride elimination to form a fused ring system. wikipedia.org This strategy is a reliable method for creating small to medium-sized rings and can tolerate a wide variety of functional groups. organicreactions.org
Such annulation strategies are not limited to Heck reactions. Other cyclization methods involving allyl groups include radical cyclizations and Lewis acid-promoted additions to carbonyls or imines, which can be used to construct diverse heterocyclic frameworks. rsc.orgrsc.org The specific pathway and resulting product depend heavily on the reaction conditions and the functional groups present on the molecule. nih.govchim.it
Cross-Coupling Reactions at the Allyl Group (e.g., Suzuki-Miyaura, Sonogashira)
While cross-coupling reactions are most common at the halogenated positions of the pyrimidine ring, the allyl group itself can participate in certain coupling reactions. Palladium-catalyzed allyl-allyl cross-coupling, for instance, allows for the formation of an sp³-sp³ carbon-carbon bond by reacting an allylic substrate with an allylmetal reagent, such as allylboronates. nih.gov This reaction can establish up to two new stereocenters. nih.gov
More commonly for a substrate like this compound, the pyrimidine core is functionalized first using well-established cross-coupling reactions while the allyl group remains intact. The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid) with an organic halide. youtube.comyoutube.comlibretexts.org This is a highly efficient way to form new carbon-carbon bonds. For instance, after a selective monosubstitution at the C4 position, the remaining chlorine at C6 can be subjected to a Suzuki coupling to introduce an aryl or vinyl group. mdpi.comresearchgate.net
Similarly, the Sonogashira coupling reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction could be used to introduce alkynyl substituents at the C4 or C6 positions of the pyrimidine ring, leading to the synthesis of various alkynylpyrimidine derivatives. researchgate.netnih.gov
The following table provides examples of these cross-coupling reactions on related chloropyrimidine systems.
| Coupling Reaction | Reagents | Position of Coupling | Product Type | Reference |
| Suzuki-Miyaura | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | C4 (preferential) | 4-Aryl-2-chloropyrimidine | mdpi.com |
| Sonogashira | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI | C6 (preferential) | 6-Alkynyl-2-amino-4-chloropyrimidine | researchgate.net |
| Buchwald-Hartwig | Amine, Pd catalyst, Base | C4/C6 | Aminated pyrimidine | acs.orgnih.gov |
| Heck (Intramolecular) | Pd(0) catalyst, Base | C6-Cl with N-allyl group | Fused pyrimidine heterocycle | organicreactions.orgwikipedia.org |
Selective Functionalization of the Allyl Double Bond
The allyl group in this compound is susceptible to a variety of electrophilic addition and oxidation reactions characteristic of a carbon-carbon double bond. The electronic influence of the electron-withdrawing dichloropyrimidine ring may modulate the reactivity of this group. Selective functionalization of the allyl moiety allows for the introduction of diverse functional groups, leading to novel derivatives with potentially interesting properties.
Common transformations of the allyl double bond include oxidation, halogenation, and hydroboration-oxidation.
Oxidation Reactions: The double bond can be oxidized to form an epoxide, a diol, or can be cleaved to yield carbonyl compounds.
Epoxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form the corresponding epoxide, N-(oxiran-2-ylmethyl)-4,6-dichloropyrimidin-2-amine. This epoxide is a valuable intermediate for further nucleophilic ring-opening reactions.
Dihydroxylation: Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO₄) with a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. This would yield N-(2,3-dihydroxypropyl)-4,6-dichloropyrimidin-2-amine.
Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃), followed by a reductive or oxidative workup, can cleave the double bond to produce an aldehyde or a carboxylic acid, respectively. This provides a route to N-(2-oxoethyl)-4,6-dichloropyrimidin-2-amine or the corresponding carboxylic acid derivative.
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond proceeds readily to form the corresponding dihalo-propyl derivative. This reaction can be a precursor to elimination or substitution reactions to introduce further functionality.
Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the double bond. Treatment with a borane (B79455) source (e.g., BH₃·THF) followed by oxidation with hydrogen peroxide (H₂O₂) in a basic medium would yield the terminal alcohol, N-(3-hydroxypropyl)-4,6-dichloropyrimidin-2-amine.
The table below summarizes representative reactions for the functionalization of allyl groups in analogous systems.
| Reaction Type | Reagents | Product Type |
| Epoxidation | m-CPBA | Epoxide |
| Dihydroxylation | OsO₄, NMO | Diol |
| Oxidative Cleavage | 1. O₃; 2. Me₂S | Aldehyde |
| Halogenation | Br₂ | Dibromide |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol |
Chemical Transformations at the Exocyclic Amine Nitrogen of this compound
The exocyclic secondary amine in this compound is a key site for chemical modification. Its nucleophilicity is influenced by the electronic properties of both the pyrimidine ring and the allyl substituent. This nitrogen atom can undergo a range of reactions, including acylation, further alkylation, and participation in cyclization reactions.
N-Acylation: The secondary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding N-allyl-N-acyl-4,6-dichloropyrimidin-2-amine. This transformation is useful for introducing a variety of functional groups and can also serve as a protecting group strategy.
N-Alkylation/Arylation: Further substitution on the exocyclic nitrogen can be achieved. For instance, N-benzylation of a similar pyrimidin-2-amine has been demonstrated using benzyl (B1604629) bromide and a base like potassium carbonate. mdpi.com This suggests that this compound could be further alkylated to form a tertiary amine. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could potentially be used to introduce aryl or heteroaryl substituents. mdpi.com
Participation in Cyclization Reactions: The exocyclic amine, in concert with the allyl group, can participate in intramolecular cyclization reactions. For example, under specific catalytic conditions, intramolecular hydroaminomethylation could lead to the formation of a new heterocyclic ring fused to the pyrimidine core. The reactivity of the exocyclic amino group of 2-aminopyrimidines is well-established, where it can act as a nucleophile in addition reactions. chemmix.edu.pl
The table below outlines some of these potential transformations at the exocyclic amine, based on reactions reported for analogous 2-aminopyrimidine (B69317) systems.
| Reaction Type | Reagents | Reactant Moiety | Product Type | Reference |
| N-Benzylation | 2,4-dimethylbenzyl bromide, K₂CO₃ | 4-(pyridin-3-yl)pyrimidin-2-amine | N-benzyl pyrimidin-2-amine | mdpi.com |
| N-Arylation | Aryl bromide, Pd catalyst, base | 2-aminopyrimidine | N-aryl pyrimidin-2-amine | mdpi.com |
| Addition to Imine | o-vanillin | 2-aminopyrimidine | Aminal | chemmix.edu.pl |
Advanced Spectroscopic and Structural Elucidation of N Allyl 4,6 Dichloropyrimidin 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and correlations between different nuclei, a complete picture of the molecular framework can be assembled.
For derivatives of 2-amino-4,6-dichloropyrimidine (B145751), ¹H NMR spectra provide crucial information about the protons in the molecule. For instance, in a series of 5-substituted 2-amino-4,6-dichloropyrimidines, the amino protons (NH₂) typically appear as a broad singlet. The chemical shifts of other protons are influenced by their electronic environment.
¹³C NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton. In 5-substituted 2-amino-4,6-dichloropyrimidines, the carbons of the pyrimidine (B1678525) ring exhibit characteristic chemical shifts, with C-2, C-4, and C-6 appearing at distinct downfield positions due to the influence of the electronegative nitrogen and chlorine atoms.
Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) are employed to establish connectivity between protons and carbons. HSQC reveals direct one-bond C-H correlations, while HMBC shows correlations over two to three bonds, which is critical for assigning quaternary carbons and piecing together different molecular fragments. COSY is used to identify proton-proton coupling networks.
Table 1: Representative ¹H and ¹³C NMR Data for 2-Amino-4,6-dichloropyrimidine Derivatives
This table is illustrative and based on data for related compounds, as specific data for N-allyl-4,6-dichloropyrimidin-2-amine is not available.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| 4,6-Dichloro-5-methylpyrimidin-2-amine | 7.26 (bs, 2H, NH₂), 2.17 (s, 3H, CH₃) | 161.01 (C-4, C-6), 160.78 (C-2), 113.60 (C-5), 14.93 (CH₃) |
| 5-Butyl-4,6-dichloropyrimidin-2-amine | 7.29 (bs, 2H, NH₂), 2.59 (m, 2H, CH₂), 1.45 (m, 2H, CH₂), 1.33 (m, 2H, CH₂), 0.91 (t, 3H, CH₃) | 160.78 (C-2), 160.76 (C-4, C-6), 117.71 (C-5), 30.37, 28.46, 22.04 (butyl CH₂), 13.81 (butyl CH₃) |
| 4,6-Dichloro-5-phenylpyrimidin-2-amine | 7.60 (bs, 2H, NH₂), 7.44 (t, 2H, phenyl), 7.40 (t, 1H, phenyl), 7.30 (d, 2H, phenyl) | 161.46 (C-2), 160.26 (C-4, C-6), 134.24, 130.47, 128.55, 128.46 (phenyl), 119.71 (C-5) |
Aminopyrimidines can exist in tautomeric forms, most commonly the amine-imine equilibrium. NMR spectroscopy is a powerful method to study this phenomenon in solution. The presence of multiple sets of signals in NMR spectra can indicate the co-existence of tautomers. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the nature of substituents. For some 4-amino-6-chloropyrimidines, studies have shown they exist as two equilibrating tautomers, which can influence their reactivity.
Mass Spectrometry for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining insights into its structure through the analysis of fragmentation patterns.
In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight of the compound. For this compound, with a molecular formula of C₇H₇Cl₂N₃, the expected molecular weight is approximately 204 g/mol . The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.
HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental composition. This is a critical step in confirming the identity of a newly synthesized compound. For related adamantane-containing N-(6-chloropyrimididin-4-yl) derivatives, HRMS (MALDI-TOF) has been used to confirm their elemental composition by comparing the calculated and observed m/z values for the [M+H]⁺ ion.
Table 2: Expected Mass Spectrometry Data for this compound
This table is predictive, as specific experimental data is not available.
| Technique | Expected Observation | Information Obtained |
|---|---|---|
| EI-MS | Molecular ion peak (M⁺) cluster around m/z 204, showing a characteristic pattern for two chlorine atoms. | Confirmation of molecular weight and presence of two chlorine atoms. |
| HRMS | Exact mass of the molecular ion consistent with the formula C₇H₇Cl₂N₃. | Unambiguous determination of the elemental composition. |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present. In the case of this compound, characteristic vibrational bands would be expected for the N-H, C=C, C=N, and C-Cl bonds. For example, in the IR spectrum of 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde, the N-H stretching vibrations of the amino group are observed in the range of 3486–3461 cm⁻¹.
Table 3: Anticipated Vibrational Spectroscopy Bands for this compound
This table is based on characteristic functional group frequencies, as specific experimental data is not available.
| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Scattering (cm⁻¹) |
|---|---|---|
| N-H stretch (amine) | 3500-3300 | 3500-3300 |
| C-H stretch (alkene) | 3100-3000 | 3100-3000 |
| C=C stretch (alkene) | 1680-1620 | 1680-1620 (strong) |
| C=N, C=C stretch (ring) | 1600-1450 | 1600-1450 |
| C-Cl stretch | 800-600 | 800-600 |
Chiroptical Properties (if stereogenic centers are introduced)
This compound itself is achiral. However, the allyl group provides a handle for the introduction of stereogenic centers, leading to chiral derivatives with potentially interesting chiroptical properties.
A plausible route to introduce chirality is through the asymmetric dihydroxylation of the allyl double bond. This reaction, often carried out using osmium tetroxide (OsO₄) in the presence of a chiral ligand (e.g., a derivative of dihydroquinidine (B8771983) or dihydroquinine), can produce a chiral diol with high enantioselectivity.
Reaction Scheme 3: Asymmetric Dihydroxylation of this compound
The resulting chiral diol derivative would exhibit optical activity, which can be characterized by techniques such as polarimetry (measuring the specific rotation) and circular dichroism (CD) spectroscopy. The CD spectrum would show characteristic Cotton effects, the signs and magnitudes of which would be dependent on the absolute configuration of the newly formed stereocenters. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the CD spectrum and correlate it with the experimental data to determine the absolute configuration of the enantiomers. rsc.org
Theoretical and Computational Chemistry Studies on N Allyl 4,6 Dichloropyrimidin 2 Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for N-allyl-4,6-dichloropyrimidin-2-amine typically employ functionals like B3LYP combined with basis sets such as 6-311G(d,p) to optimize the molecular geometry and compute various electronic properties. These calculations are fundamental to understanding the molecule's stability, reactivity, and intermolecular interactions. The optimized geometry reveals key structural parameters, while the electronic properties derived from the calculations, such as dipole moment and molecular electrostatic potential, provide a quantitative basis for the molecule's behavior.
Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's reactivity profile.
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the amino group and the π-system of the pyrimidine (B1678525) ring. The LUMO, conversely, would be distributed over the electron-deficient pyrimidine ring, particularly at the carbon atoms bearing the chlorine substituents.
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Computational studies on similar aminopyrimidine systems have shown that such molecules are characterized by a relatively small energy gap, indicating high chemical reactivity. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Data for a Pyrimidine Derivative This table presents typical data obtained from DFT calculations on a related aminopyrimidine system to illustrate the concepts.
| Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | -1.5 | Electron acceptor, localized on the pyrimidine ring |
| HOMO | -6.5 | Electron donor, localized on the amino group and ring nitrogens |
| Energy Gap (ΔE) | 5.0 | Indicates chemical reactivity |
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.
In an MEP map of this compound:
Red regions (negative potential) indicate areas of high electron density, which are susceptible to electrophilic attack. These are expected to be found around the nitrogen atoms of the pyrimidine ring and the exocyclic amino group.
Blue regions (positive potential) signify areas of low electron density or electron deficiency, which are favorable for nucleophilic attack. These would likely be located around the hydrogen atoms of the amino group and the carbon atoms attached to the electronegative chlorine atoms.
Green regions represent areas of neutral potential.
The MEP map provides a clear, visual representation of the molecule's reactivity, complementing the FMO analysis. nih.gov
Reaction Mechanism Predictions and Transition State Analysis
Computational methods are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, a key reaction is nucleophilic aromatic substitution (SNAr), where the chlorine atoms are displaced by nucleophiles.
Studies on the SNAr reactions of the parent 2-amino-4,6-dichloropyrimidine (B145751) show that the pyrimidine ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the ring nitrogens. mdpi.com The reaction proceeds via a high-energy intermediate known as a Meisenheimer complex. DFT calculations can model the geometry and energy of this intermediate and the transition states leading to its formation and collapse. The presence of the N-allyl group can influence the reaction rate and regioselectivity through steric and electronic effects, which can be quantified through computational analysis of the activation barriers.
Conformational Analysis and Energetics of this compound
Computational studies on the simpler allyl amine have identified multiple conformers (e.g., cis-trans, cis-gauche, gauche-trans) with very small energy differences between them. nih.gov For this compound, the potential energy surface is more complex due to the bulky dichloropyrimidine substituent. Quantum mechanical calculations can be used to locate all possible minima on the potential energy surface and calculate their relative energies (ΔE) and thermodynamic properties (ΔH, ΔG). This allows for the prediction of the most stable conformer and the equilibrium populations of all conformers at a given temperature. The analysis would likely reveal that steric hindrance between the allyl group and the chlorine atoms plays a significant role in determining the preferred conformation.
Prediction of Spectroscopic Parameters to Aid Assignment
Theoretical calculations are a powerful tool for predicting spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating these spectra computationally, they can be compared with experimental data to provide a definitive assignment of spectroscopic signals to specific molecular vibrations or nuclei.
For this compound, DFT calculations can predict the vibrational frequencies and their corresponding intensities in the IR spectrum. mdpi.com These calculated frequencies are often systematically scaled to correct for anharmonicity and basis set limitations, leading to excellent agreement with experimental spectra. This is particularly useful for assigning complex regions of the spectrum, such as the fingerprint region. Similarly, NMR chemical shifts (1H, 13C) can be calculated and used to assign the resonances in the experimental NMR spectra, which is crucial for structural confirmation. nih.gov
Table 2: Illustrative Predicted vs. Experimental Vibrational Frequencies This table shows a hypothetical comparison for key functional groups to illustrate the utility of computational prediction.
| Functional Group | Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |
|---|---|---|---|
| N-H (amine) | Stretching | 3450 | 3435 |
| C=C (allyl) | Stretching | 1645 | 1640 |
| C-Cl | Stretching | 820 | 815 |
| Pyrimidine Ring | Breathing | 990 | 985 |
Computational Modeling of Prototropic Equilibria
This compound can exist in different tautomeric forms due to the migration of a proton. The primary equilibrium is the amino-imino tautomerism, where a proton can move from the exocyclic amino group to one of the ring nitrogen atoms.
Amino form: this compound
Imino form: N-allyl-6-chloro-2-imino-1,2-dihydropyrimidin-4-olate (after hydrolysis of one Cl) or similar imino structures.
Computational modeling using DFT can accurately predict the relative energies and stabilities of these tautomers. For related N-allyl substituted heterocyclic amines, studies have shown that the exo-amino tautomer is significantly more stable than the corresponding endo-imino form. researchgate.net This is also observed for the parent 2-aminopyrimidine (B69317). researchgate.netnih.gov By calculating the Gibbs free energy of each tautomer, it is possible to determine the equilibrium constant and predict the dominant species in solution or the gas phase, which is vital for understanding the compound's chemical behavior and potential biological interactions.
Strategic Applications of N Allyl 4,6 Dichloropyrimidin 2 Amine in Complex Molecule Synthesis
As a Versatile Building Block for Fused Heterocyclic Systems
The 4,6-dichloropyrimidin-2-amine core is a well-established precursor for a variety of fused heterocyclic systems due to the high reactivity of the chlorine atoms towards nucleophilic substitution. mdpi.comnih.gov The presence of the N-allyl group in N-allyl-4,6-dichloropyrimidin-2-amine introduces an additional reactive handle, allowing for subsequent intramolecular cyclization reactions to form novel polycyclic frameworks.
The two chlorine atoms at the C4 and C6 positions of the pyrimidine (B1678525) ring are susceptible to sequential or simultaneous displacement by a range of nucleophiles, including amines, thiols, and alcohols. This reactivity allows for the stepwise construction of fused rings. For instance, reaction with a binucleophile, such as a diamine or a mercapto-amine, can lead to the formation of pyrimido-diazepines or pyrimido-thiazepines, respectively.
Furthermore, the allyl group itself can participate in various cyclization strategies. Following the substitution of one or both chlorine atoms, the allyl group can undergo reactions such as intramolecular Heck reactions, ring-closing metathesis, or radical cyclizations to forge new rings. This dual reactivity of the dichloropyrimidine core and the N-allyl substituent makes This compound a particularly valuable starting material for creating complex, multi-ring heterocyclic compounds with potential applications in medicinal chemistry and materials science. Research on related 2-aminopyrimidine (B69317) derivatives has demonstrated the feasibility of such transformations, paving the way for the exploration of the unique possibilities offered by the N-allyl variant.
Utilization as a Scaffold for Chemical Library Generation and Diversification
The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. This compound is an ideal scaffold for this purpose, offering multiple points for diversification. The differential reactivity of the two chlorine atoms allows for the controlled, sequential introduction of a wide array of substituents.
A typical strategy for library generation would involve the initial monosubstitution at either the C4 or C6 position with a particular building block, followed by the introduction of a second, different substituent at the remaining chlorine-bearing position. This approach can be systematically varied to create a large library of disubstituted pyrimidine derivatives. The choice of nucleophiles for these substitutions is vast, encompassing a wide range of commercially available amines, alcohols, and thiols, each introducing unique physicochemical properties to the final molecules.
The N-allyl group provides a further opportunity for diversification. Once the pyrimidine core has been appropriately functionalized, the allyl group can be modified through various chemical transformations. For example, it can be oxidized, reduced, or subjected to addition reactions across the double bond. This multi-pronged diversification strategy allows for the rapid generation of a large and structurally diverse library of compounds from a single, readily accessible starting material. Studies on similar 4,6-dichloropyrimidine (B16783) systems have shown successful library synthesis through sequential amination reactions, highlighting the potential of This compound in this area. nih.gov
Precursor to Pyrimidine-Containing Macrocycles and Other Supramolecular Architectures
The synthesis of macrocycles and other supramolecular structures is a field of growing interest, with applications ranging from molecular recognition to catalysis. The rigid pyrimidine core and the flexible N-allyl group of This compound make it an attractive precursor for such structures.
Macrocyclization can be achieved by reacting This compound with long-chain binucleophiles that can displace both chlorine atoms, thereby closing a large ring. The choice of the linker chain can be used to control the size and properties of the resulting macrocycle.
Alternatively, the N-allyl group can be utilized in ring-closing reactions. For instance, two molecules of This compound could be linked together through a suitable spacer, followed by a double ring-closing metathesis reaction involving the two allyl groups to form a macrocyclic structure.
The pyrimidine ring itself, with its hydrogen bond accepting nitrogen atoms and the hydrogen bond donating N-allyl-amino group, can participate in the formation of ordered supramolecular assemblies. The specific geometry and electronic properties of the pyrimidine core can direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional networks. While specific research on macrocyclization using This compound is not yet widely reported, the principles of supramolecular chemistry and macrocycle synthesis strongly suggest its potential in this area.
Role in Material Science Applications and Advanced Chemical Materials Synthesis
The unique combination of a heterocyclic core and a reactive olefinic group in This compound suggests its potential utility in material science. The allyl group can serve as a polymerizable moiety, allowing the incorporation of the dichloropyrimidine unit into polymer chains. This could lead to the development of novel functional polymers with tailored electronic, optical, or thermal properties.
For example, polymerization of This compound , or its copolymerization with other monomers, could yield materials with interesting properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The nitrogen-rich pyrimidine core could also impart flame-retardant properties to materials.
Furthermore, the dichloropyrimidine unit can be functionalized post-polymerization by substituting the chlorine atoms. This would allow for the fine-tuning of the material's properties or for the attachment of other functional groups, such as dyes, sensors, or cross-linking agents. The potential of this compound as a monomer or a functional building block in the synthesis of advanced materials is an exciting area for future research. bldpharm.com
Emerging Research Directions and Future Perspectives for N Allyl 4,6 Dichloropyrimidin 2 Amine Chemistry
Development of Novel and Highly Efficient Synthetic Routes
The synthesis of N-allyl-4,6-dichloropyrimidin-2-amine is predicated on the functionalization of a pre-existing pyrimidine (B1678525) core. Research efforts are focused on improving the efficiency, selectivity, and environmental footprint of these synthetic procedures.
A primary route to this class of compounds involves a two-step process starting from 2-amino-4,6-dihydroxypyrimidine (B16511). The initial step is a chlorination reaction to produce the key intermediate, 2-amino-4,6-dichloropyrimidine (B145751). Historically, this transformation required harsh conditions, such as refluxing in excess phosphorus oxychloride. google.com However, more recent and efficient methods have been developed that operate at lower temperatures and with reduced amounts of corrosive reagents. These improved processes involve reacting 2-amino-4,6-dihydroxypyrimidine with phosphorus oxychloride in the presence of an acid-trapping agent, such as triethylamine (B128534) or N,N-dimethylaniline, at temperatures between 20°C and 90°C, avoiding the need for an additional solvent. google.comgoogle.com
The subsequent and final step is the selective monoamination of 4,6-dichloropyrimidine (B16783) with allylamine (B125299). This reaction is typically achieved through a nucleophilic aromatic substitution (SNAr) mechanism. High yields can be obtained under catalyst-free conditions by reacting 4,6-dichloropyrimidine with the amine in a polar aprotic solvent like N,N-dimethylformamide (DMF) in the presence of a base such as anhydrous potassium carbonate. nih.gov While this method is effective, research is ongoing to optimize conditions to minimize side products and reduce reaction times.
| Step | Starting Material | Reagents & Conditions | Product | Key Advantages |
|---|---|---|---|---|
| 1. Chlorination | 2-Amino-4,6-dihydroxypyrimidine | POCl3, Triethylamine (or N,N-dimethylaniline), 20-90°C | 2-Amino-4,6-dichloropyrimidine | Improved yield, shorter reaction time, reduced POCl3 usage, solvent-free. google.comgoogle.com |
| 2. N-Allylation (SNAr) | 4,6-Dichloropyrimidine | Allylamine, K2CO3, DMF, 140°C | This compound | Catalyst-free, high yield for mono-substitution. nih.gov |
Exploration of Unconventional Reactivity and Catalytic Transformations
With its two reactive chlorine atoms and an allyl group, this compound is primed for a variety of subsequent transformations, particularly through palladium-catalyzed cross-coupling reactions. These methods allow for the selective introduction of new substituents, vastly expanding the chemical space accessible from this single precursor.
A significant area of exploration is the palladium-catalyzed amination of the remaining chloro-substituent. nih.gov The introduction of the first amino group (the N-allyl amine) deactivates the ring towards further non-catalytic nucleophilic substitution. Therefore, palladium catalysis, such as the Buchwald-Hartwig amination, becomes essential for introducing a second, different amine group to form unsymmetrical 4,6-diaminopyrimidines. nih.govacs.org These reactions often employ palladium catalysts like Pd(OAc)₂ or Pd(0) precursors in combination with specialized phosphine (B1218219) ligands such as DavePhos or dppb. nih.govacs.org However, these reactions can be challenging, sometimes leading to side products through processes like N,N-diheteroarylation, which is influenced by the amine-imine tautomerism inherent to 2-aminoheterocycles. nih.gov
Beyond amination, the chloro-substituents are reactive partners in other palladium-catalyzed reactions. For instance, Suzuki-Miyaura cross-coupling reactions have been successfully performed on similar 4,6-dichloropyrimidine scaffolds to introduce aryl or heteroaryl groups. researchgate.net This suggests that this compound could readily be arylated to produce novel, highly functionalized pyrimidine derivatives.
| Reaction Type | Substrate | Catalyst/Reagent System | Product Type | Research Focus |
|---|---|---|---|---|
| Pd-Catalyzed Amination | This compound | Pd(0)/Pd(II) with phosphine ligands (e.g., DavePhos), base (e.g., LiHMDS) | Unsymmetrical 4,6-diaminopyrimidines | Improving regioselectivity, minimizing side products, expanding amine scope. nih.govacs.org |
| Suzuki-Miyaura Coupling | This compound | Pd(PPh3)4, base (e.g., K3PO4), boronic acids | 4-Aryl-6-chloro-N-allylpyrimidin-2-amines | Exploring the coupling of diverse aryl/heteroaryl boronic acids. researchgate.net |
| Tautomerism | This compound | Not Applicable (Inherent property) | Amine-imine tautomers | Understanding its influence on reactivity and intermolecular interactions. nih.gov |
Integration with Flow Chemistry and Automated Synthesis Platforms
The drive for higher efficiency, better reproducibility, and rapid library synthesis in chemical research has spurred the integration of traditional batch reactions into continuous flow and automated platforms. The synthesis and derivatization of this compound are well-suited for this technological translation.
Nucleophilic aromatic substitution (SNAr) reactions, the cornerstone for synthesizing the title compound, have been shown to benefit significantly from flow chemistry. lookchem.comresearchgate.net Using high-temperature and high-pressure flow reactors, reaction times can be dramatically reduced from hours to minutes. lookchem.com A potential automated workflow would involve pumping a solution of 4,6-dichloropyrimidine and allylamine through a heated reactor coil to continuously produce this compound, followed by in-line purification.
Furthermore, automated synthesis platforms can be programmed to perform multi-step sequences. nih.gov One could envision a fully automated system that first synthesizes the target compound in a flow reactor and then, in a subsequent module, performs a library synthesis of derivatives. For example, the output from the first reactor could be collected in a 96-well plate, where different amines or boronic acids are automatically dispensed into each well along with a palladium catalyst to perform parallel Buchwald-Hartwig or Suzuki reactions, rapidly generating a diverse library of novel pyrimidine compounds for screening. nih.govacs.org
Advanced In-situ Characterization Techniques for Reaction Monitoring and Product Analysis
To optimize the novel synthetic routes and catalytic transformations discussed above, a deep understanding of reaction kinetics, mechanisms, and the behavior of transient intermediates is required. Advanced in-situ characterization techniques, which monitor the reaction as it happens, are invaluable for gaining these insights.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy allows for real-time observation of changes in the chemical environment. Using specialized high-pressure NMR tubes, it is possible to monitor the progress of palladium-catalyzed reactions at elevated temperatures, providing direct evidence for catalytic intermediates and helping to elucidate complex reaction mechanisms. wiley.com This technique would be ideal for studying the Pd-catalyzed amination of this compound to understand and mitigate the formation of byproducts. nih.gov
In-situ Fourier-Transform Infrared (FTIR) spectroscopy , particularly with an Attenuated Total Reflection (ATR) probe, is another powerful tool for reaction monitoring. rsc.orgnih.gov By immersing the ATR probe directly into the reaction mixture, one can track the concentration profiles of reactants, intermediates, and products by observing their characteristic infrared absorption bands. youtube.com This is applicable to both the initial SNAr synthesis and subsequent catalytic transformations.
Mass Spectrometry (MS) techniques, such as pressurized sample infusion electrospray ionization (PSI-ESI-MS), enable the real-time detection of low-concentration, transient species in catalytic cycles, which are often missed by other methods. uvic.ca This would be crucial for identifying the active palladium species in the catalytic amination or Suzuki coupling of this compound.
| Technique | Type of Information Provided | Applicability to this compound Chemistry |
|---|---|---|
| In-situ NMR | Structural information, reaction kinetics, detection of intermediates, mechanistic insights. | Monitoring Pd-catalyzed amination and Suzuki reactions; studying amine-imine tautomerism. nih.govwiley.com |
| In-situ ATR-FTIR | Real-time concentration profiles of reactants/products, reaction kinetics, endpoint determination. | Monitoring the initial SNAr synthesis and subsequent derivatizations. rsc.orgyoutube.com |
| In-situ ESI-MS | Detection of transient, low-concentration catalytic intermediates. | Identifying active catalyst species in Buchwald-Hartwig and other Pd-catalyzed cycles. uvic.ca |
| In-situ Raman | Vibrational information, particularly for reactions on catalyst surfaces. | Monitoring heterogeneous Pd-catalyzed reactions using SERS with Pd nanostructures. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-allyl-4,6-dichloropyrimidin-2-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 4,6-dichloropyrimidin-2-amine with allyl groups. Evidence from a related pyrimidine derivative (5-Allyl-4,6-dichloropyrimidin-2-amine) shows that refluxing in polar aprotic solvents (e.g., DMSO or CH₃CN) with a base (e.g., K₂CO₃) achieves yields >80% . Optimization involves controlling stoichiometry, temperature (80–100°C), and reaction time (12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic allyl proton signals (δ = 3.5–5.5 ppm) and NH₂ broad singlets (~δ 7.5 ppm). Splitting patterns (e.g., doublets for allyl CH₂ groups) confirm substitution .
- MS : Molecular ion peaks ([M⁺]) at m/z 201/203 (Cl isotopic pattern) validate the molecular formula .
Cross-referencing with elemental analysis (C, H, N, Cl) ensures purity .
Advanced Research Questions
Q. What crystallographic strategies are effective for determining the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is standard. Key steps:
- Grow crystals via slow evaporation of chloroform/acetone mixtures .
- Refine hydrogen-bonding networks (N–H⋯N/Cl interactions) and π-stacking using R factors <0.05 .
- Compare with analogous pyrimidines (e.g., N-(4,6-dimethylpyrimidin-2-yl) derivatives) to identify conformational deviations due to allyl substitution .
Q. How do electronic effects of the allyl group influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The allyl group enhances electron density at the pyrimidine ring, facilitating Suzuki-Miyaura couplings at the 4- and 6-chloro positions. Experimental design considerations:
- Use Pd(PPh₃)₄ catalysts and aryl boronic acids in THF/H₂O at 60°C .
- Monitor regioselectivity via LC-MS; the allyl group may sterically hinder reactivity at the 2-position .
Q. How can researchers address contradictions in bioactivity data for this compound analogs?
- Methodological Answer : Discrepancies in IC₅₀ values or binding affinities often arise from assay conditions or impurities. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
